molecular formula C13H11NO2 B153817 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde CAS No. 128843-58-3

4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B153817
CAS No.: 128843-58-3
M. Wt: 213.23 g/mol
InChI Key: WDCINSJQPIINCX-UHFFFAOYSA-N
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Description

4-Benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol . It is a solid at room temperature and is primarily used in research settings. This compound is part of the pyrrole family, which is known for its diverse applications in medicinal chemistry and materials science.

Scientific Research Applications

4-Benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding eye contact and ingestion .

Preparation Methods

The synthesis of 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde typically involves the condensation of a benzoyl chloride with a pyrrole derivative under controlled conditions. One common method includes the reaction of 1-methylpyrrole-2-carbaldehyde with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield

Chemical Reactions Analysis

4-Benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from -10°C to 100°C. Major products formed from these reactions include alcohols, carboxylic acids, and substituted pyrrole derivatives .

Mechanism of Action

The mechanism of action of 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aldehyde and benzoyl functional groups. These interactions can lead to the modulation of biological pathways, resulting in antimicrobial or anti-inflammatory effects . Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

4-Benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds such as:

  • 1-Benzyl-1H-pyrazole-4-carbaldehyde
  • 1-Phenyl-1H-pyrrole-2-carbaldehyde
  • 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde
  • 5-Ethyl-1H-pyrrole-2-carbaldehyde

These compounds share structural similarities but differ in their functional groups and substituents, which can lead to variations in their chemical reactivity and biological activities

Properties

IUPAC Name

4-benzoyl-1-methylpyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-14-8-11(7-12(14)9-15)13(16)10-5-3-2-4-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCINSJQPIINCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C=O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377543
Record name 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648976
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

128843-58-3
Record name 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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